2-Hydroxypyridine-4-sulfonamide
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Overview
Description
2-Hydroxypyridine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a pyridine ring substituted with a hydroxyl group at the 2-position and a sulfonamide group at the 4-position. Sulfonamides have been extensively studied for their medicinal properties, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyridine-4-sulfonamide typically involves the sulfonation of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products Formed:
Oxidation: Formation of 2-pyridone derivatives.
Reduction: Formation of 2-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxypyridine-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, thereby hindering their growth and replication.
Comparison with Similar Compounds
2-Hydroxypyridine: Lacks the sulfonamide group but shares the hydroxyl group at the 2-position.
4-Sulfonamidopyridine: Lacks the hydroxyl group but has the sulfonamide group at the 4-position.
2-Pyridone: A tautomer of 2-hydroxypyridine, differing in the position of the hydrogen atom.
Uniqueness: 2-Hydroxypyridine-4-sulfonamide is unique due to the presence of both the hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C5H6N2O3S |
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Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-oxo-1H-pyridine-4-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8)(H2,6,9,10) |
InChI Key |
DOAWEMXDDZSYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1S(=O)(=O)N |
Origin of Product |
United States |
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